2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile
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Overview
Description
2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile is a complex organic compound featuring a piperazine ring substituted with a hydroxy-methyl-phenylbutanoyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate acylating agent under controlled conditions.
Introduction of the Hydroxy-Methyl-Phenylbutanoyl Group: The next step involves the introduction of the hydroxy-methyl-phenylbutanoyl group. This can be done through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with 2-hydroxy-2-methyl-4-phenylbutanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Acetonitrile Group: The final step involves the addition of the acetonitrile group. This can be achieved by reacting the intermediate compound with acetonitrile in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-[4-(2-Oxo-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile.
Reduction: Formation of 2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]ethylamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]ethanol
- **2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]propionitrile
Uniqueness
2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a hydroxy-methyl-phenylbutanoyl group and an acetonitrile moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(2-hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(22,8-7-15-5-3-2-4-6-15)16(21)20-13-11-19(10-9-18)12-14-20/h2-6,22H,7-8,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWNSNCXMGKQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)N2CCN(CC2)CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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